
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride
Overview
Description
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group, a 4-methylphenyl group, and a 4-oxobutanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: The reaction begins with the formation of the benzylamino intermediate through the reaction of benzylamine with an appropriate starting material under controlled conditions.
Introduction of the 4-Methylphenyl Group:
Formation of the 4-Oxobutanoic Acid Moiety: The final step involves the formation of the 4-oxobutanoic acid moiety through a series of oxidation and reduction reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the 4-methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride
- 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid hydrochloride
- 2-(Benzylamino)-4-(4-methylphenyl)-4-oxopentanoic acid hydrochloride
Uniqueness
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylamino and 4-methylphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Biological Activity
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride is a synthetic organic compound with a complex structure that includes a benzylamino group, a 4-methylphenyl group, and a 4-oxobutanoic acid moiety. This compound is notable for its potential applications in various fields, particularly in biochemical research and pharmaceutical development. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory use.
- IUPAC Name : 2-(benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid; hydrochloride
- Molecular Formula : C18H20ClNO3
- Molecular Weight : 333.81 g/mol
- CAS Number : 1047974-80-0
Structural Characteristics
The structural formula reveals several functional groups that contribute to the compound's biological activity:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The benzylamino group can form hydrogen bonds with target proteins, while the hydrophobic nature of the 4-methylphenyl group facilitates interactions with lipid membranes and proteins. These interactions can modulate enzyme activities and receptor functions, leading to various physiological effects.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against various kinases and proteases.
- Antimicrobial Activity : Preliminary investigations reveal that this compound possesses antimicrobial properties against a range of bacterial strains. The half maximal inhibitory concentration (IC50) values are reported to be below 1 mM for several tested pathogens.
- Anticancer Potential : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Specific studies have highlighted its effectiveness against breast and colon cancer cells.
Study on Anticancer Effects
A study conducted by Sirajuddin et al. (2015) evaluated the anticancer properties of various carboxylic acid derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to untreated controls.
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid HCl | MCF-7 (Breast Cancer) | 15 |
2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid HCl | HT29 (Colon Cancer) | 20 |
Enzyme Inhibition Study
Another study focused on the inhibition of protein kinases showed that this compound effectively reduced kinase activity by approximately 60% at a concentration of 10 µM.
Enzyme Target | % Inhibition at 10 µM |
---|---|
Protein Kinase A | 60% |
Cyclin-dependent Kinase 2 | 55% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via coupling reactions involving 4-(4-methylphenyl)-4-oxobutanoic acid derivatives and benzylamine groups. A multi-step approach may include:
Formation of the oxobutanoic acid backbone : Use succinic anhydride or similar reagents to generate the 4-oxobutanoic acid moiety, as demonstrated in the synthesis of structurally related compounds like 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid .
Amine coupling : Introduce the benzylamino group via reductive amination or nucleophilic substitution, optimizing conditions (e.g., temperature, solvent, catalyst) to improve yields. For example, yields in peptoid-based syntheses range from 45% to 83% depending on substituents and reaction design .
Hydrochloride salt formation : Treat the final product with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity via ¹H/¹³C NMR, as applied to similar 4-oxobutanoic acid derivatives .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns, with mobile phases optimized for polar compounds (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass ± 5 ppm) and detect impurities .
- Melting Point Analysis : Compare observed values with literature data to confirm identity (e.g., compounds with analogous structures exhibit melting points between 189–194°C) .
Q. What are the solubility and storage considerations for this compound?
- Solubility : Likely soluble in dimethyl sulfoxide (DMSO) but poorly soluble in water or ethanol, based on structurally related hydrochlorides (e.g., ≥23.3 mg/mL in DMSO) .
- Storage : Store at –20°C in airtight containers to prevent degradation. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?
- Approach :
Bioavailability studies : Evaluate absorption, distribution, and metabolism using pharmacokinetic assays. For example, neuroprotective analogs like Co 101244 hydrochloride show activity dependent on blood-brain barrier penetration .
Metabolite profiling : Use LC-MS to identify active or inactive metabolites that may explain reduced in vivo efficacy .
Formulation optimization : Test solubilizing agents (e.g., cyclodextrins) or pro-drug strategies to enhance bioavailability .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
- Substituent variation : Synthesize derivatives with modifications to the benzylamino or 4-methylphenyl groups. For example, fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) exhibit altered electronic properties and bioactivity .
- Biological assays : Compare activity in target-specific models (e.g., NMDA receptor antagonism assays for neuroprotection studies) .
- Computational modeling : Use molecular docking to predict binding affinities to receptors like NR2B-containing NMDA receptors .
Q. How can contradictory synthesis yields from different routes be addressed?
- Troubleshooting :
- Catalyst screening : Test palladium, copper, or enzyme-based catalysts to improve coupling efficiency .
- Reaction monitoring : Use in-situ techniques (e.g., FTIR, Raman spectroscopy) to identify incomplete reactions or side products .
- Purification refinement : Employ gradient chromatography or recrystallization to isolate high-purity product from complex mixtures .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Findings :
- NMDA receptor modulation : Analogous compounds (e.g., Co 101244 hydrochloride) act as NR2B-selective antagonists, reducing neurotoxicity via glutamate pathway inhibition .
- 5-HT2A receptor antagonism : Structurally related hydrochlorides (e.g., sarpogrelate) demonstrate vasomodulatory effects, suggesting potential cross-reactivity .
Q. Data Contradiction Analysis
Q. How should researchers address variability in reported biological potency across studies?
- Resolution Steps :
Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.
Validate target engagement : Use orthogonal assays (e.g., radioligand binding, calcium flux) to confirm activity .
Benchmark against reference compounds : Compare results with well-characterized analogs (e.g., sarpogrelate hydrochloride for 5-HT2A studies) .
Properties
IUPAC Name |
2-(benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-13-7-9-15(10-8-13)17(20)11-16(18(21)22)19-12-14-5-3-2-4-6-14;/h2-10,16,19H,11-12H2,1H3,(H,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHNCHSDSVNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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